(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13600918
InChI: InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
SMILES: C1=CC(=CC(=C1)F)CC(CO)N
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol

CAS No.:

Cat. No.: VC13600918

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol -

Specification

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
IUPAC Name (2R)-2-amino-3-(3-fluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Standard InChI Key ZALRUTRFOXROOU-SECBINFHSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)C[C@H](CO)N
SMILES C1=CC(=CC(=C1)F)CC(CO)N
Canonical SMILES C1=CC(=CC(=C1)F)CC(CO)N

Introduction

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated phenyl moiety attached to a propan-1-ol backbone. The fluorine atom at the third position of the phenyl ring enhances the compound's lipophilicity and stability, which are crucial for its interactions with biological targets.

Synthesis and Preparation

The synthesis of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol typically involves asymmetric synthesis methods to ensure the correct chiral configuration. These methods often include the use of chiral catalysts or auxiliaries to achieve high enantiomeric purity. Continuous flow reactors and automated systems can enhance the efficiency and scalability of production processes. Purification techniques such as recrystallization and chromatography are employed to achieve high-purity products.

Biological Activity and Potential Applications

While specific data on (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol is limited, compounds with similar structures have shown significant biological activity. These include interactions with enzymes and receptors, which can modulate various biochemical pathways. Potential applications may include antimicrobial, anti-inflammatory, and neuroprotective effects, although detailed research findings specific to this compound are not readily available.

Potential ApplicationMechanism
Antimicrobial ActivityInteraction with bacterial enzymes or receptors
Anti-inflammatory EffectsModulation of inflammatory pathways
Neuroprotective EffectsInfluence on neurotransmitter systems

Comparative Analysis with Similar Compounds

Similar compounds, such as 2-Amino-1-(3-fluorophenyl)propan-1-ol and its derivatives, have been studied extensively for their biological activities. These compounds often exhibit enhanced lipophilicity and stability due to the fluorine atom, which facilitates interactions with biological targets.

CompoundStructural FeaturesBiological Activity
2-Amino-1-(3-fluorophenyl)propan-1-olAmino, hydroxyl, fluorinated phenylAntimicrobial, anti-inflammatory
2-Amino-3-(2-fluorophenyl)propan-1-olDifferent fluorine positionModerate antibacterial activity
2-Amino-3-(4-chlorophenyl)propan-1-olChlorine instead of fluorineLower antiproliferative effects

Future Research Directions

Further research is needed to fully explore the biological activities and potential therapeutic applications of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol. This includes detailed pharmacokinetic and pharmacodynamic studies to understand its bioavailability, metabolism, and efficacy in various disease models. Additionally, the development of derivatives with optimized properties could enhance its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator